1-(1-methyl-2-oxo-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethyl)pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, employing strategies such as Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources for the efficient synthesis of imidazo[1,2-a]pyridine derivatives (Rao, Mai, & Song, 2017). Another approach is the one-pot oxidative decarboxylation-beta-iodination of amino acids to introduce different substituents into pyrrolidine and piperidine frameworks (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as hydroxy derivatives of hydropyridine, have been determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Reactions involving the formation of imidazo[1,2-a]pyridines often utilize three-component reactions for the construction of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, showcasing the compound's versatility in participating in diverse chemical transformations (Cao et al., 2014).
properties
IUPAC Name |
1-[1-oxo-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16(26-10-3-5-19(26)27)21(28)24-11-6-18(7-12-24)20-23-9-13-25(20)15-17-4-2-8-22-14-17/h2,4,8-9,13-14,16,18H,3,5-7,10-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJFLHJXYGZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC=CN2CC3=CN=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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